Spectral Differentiation of FlAsH-EDT2 vs. ReAsH-EDT2 for Multiplex Imaging
FlAsH-EDT2 and its closest in-class analog, ReAsH-EDT2, are chemically and spectrally distinct, enabling their use in multiplexed, two-color pulse-chase experiments. FlAsH-EDT2 emits green fluorescence, while ReAsH-EDT2 emits red fluorescence, with significantly separated excitation and emission maxima. This separation is critical for distinguishing between temporally distinct protein pools (e.g., newly synthesized vs. older proteins) [1]. The difference in spectral overlap with common fluorescent proteins like CFP and YFP dictates their specific utility in FRET-based assays [2].
| Evidence Dimension | Spectral Properties (Excitation/Emission Maxima) |
|---|---|
| Target Compound Data | Ex/Em: ~508 nm / ~528 nm (Green) |
| Comparator Or Baseline | ReAsH-EDT2: Ex/Em: ~593 nm / ~608 nm (Red) |
| Quantified Difference | Approximately 85 nm red-shift in both excitation and emission for ReAsH-EDT2 compared to FlAsH-EDT2. |
| Conditions | As reported for the dye bound to a tetracysteine motif in standard buffer (e.g., PBS, pH 7.4) [3]. |
Why This Matters
This large spectral separation minimizes crosstalk in multicolor imaging experiments, allowing for clear, simultaneous visualization of two distinct protein pools labeled with FlAsH and ReAsH, respectively.
- [1] Gaietta, G., Deerinck, T.J., Adams, S.R., Bouwer, J., Tour, O., Laird, D.W., Sosinsky, G.E., Tsien, R.Y., & Ellisman, M.H. (2002). Multicolor and Electron Microscopic Imaging of Connexin Trafficking. Science, 296(5567), 503-507. doi:10.1126/science.1068793. View Source
- [2] Hoffmann, C., Gaietta, G., Bünemann, M., Adams, S.R., Oberdorff-Maass, S., Behr, B., Vilardaga, J.P., Tsien, R.Y., Ellisman, M.H., & Lohse, M.J. (2005). A FlAsH-based FRET approach to determine G protein-coupled receptor activation in living cells. Nature Methods, 2(3), 171-176. doi:10.1038/nmeth742. View Source
- [3] Adams, S.R., & Tsien, R.Y. (2008). Preparation of the membrane-permeant biarsenicals FlAsH-EDT2 and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins. Nature Protocols, 3(9), 1527-1534. doi:10.1038/nprot.2008.144. View Source
